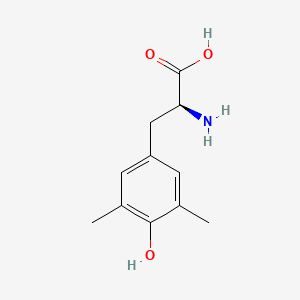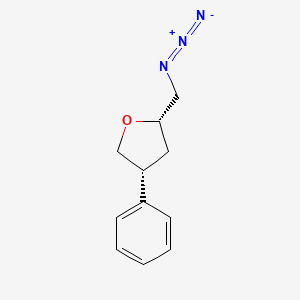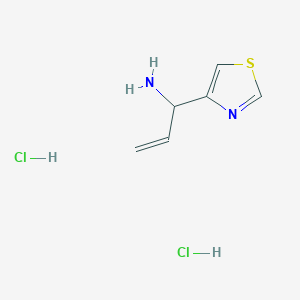
3,5-二甲基-L-酪氨酸
描述
“3,5-Diiodo-L-tyrosine” is a product from the iodination of monoiodotyrosine. It’s an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It’s used as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Synthesis Analysis
Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . This enzyme cascade reaction was applied to monitor tyrosinase activity and tyrosinase inhibition assays .Molecular Structure Analysis
The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters .Chemical Reactions Analysis
Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . Response is linear for tyrosine from 5 to 100 μM, and the detection limit (LOD) is 2.74 μM .Physical And Chemical Properties Analysis
The aromatic amino acid l-tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .科学研究应用
Biocatalytic Derivatization
3,5-Dimethyl-L-tyrosine can be derivatized through biocatalytic processes to produce various chemicals. These derivatives are utilized in the pharmaceutical, food, and cosmetics industries. The enzymatic biocatalysts offer a specific, diverse, and atom-efficient approach for the derivatization of L-tyrosine, which includes the production of compounds like L-DOPA, tyramine, and 4-hydroxyphenylpyruvic acid .
Pharmaceuticals: L-DOPA Production
In the pharmaceutical field, 3,5-Dimethyl-L-tyrosine serves as a precursor for the production of L-DOPA, a critical drug for treating Parkinson’s disease. Biotechnological approaches, such as the use of Corynebacterium glutamicum cells expressing tyrosinase, have been developed for the fermentative production of L-DOPA, offering a sustainable and economically feasible method .
Enzyme Catalysis
The compound’s potential in enzyme catalysis is significant due to its reactive functional groups. Enzymatic catalysis provides a promising route for synthesizing high-value chemicals from L-tyrosine, which can be applied in feed, pharmaceutical, and fine chemical industries .
Biosynthesis of Heterocyclic Compounds
3,5-Dimethyl-L-tyrosine can be used to obtain heterocyclic compounds through biosynthetic strategies. These methods are environmentally friendly and can operate under mild reaction conditions, avoiding the use of toxic intermediates and harsh reaction conditions associated with chemical synthesis .
Thyroid Hormone Metabolism
This compound also plays a role as an intermediate in the biosynthesis and metabolism pathways of thyroid hormones. It can be used as a substrate for assays related to halogenated tyrosine and thyroid hormone aminotransferases .
Biotechnological Production
The environmentally friendly and near carbon-free conditions of biotechnological methods make 3,5-Dimethyl-L-tyrosine an attractive compound for production from biomass feedstocks. This approach is considered more sustainable and less polluting compared to traditional chemical production methods .
作用机制
Target of Action
3,5-Dimethyl-L-tyrosine is a derivative of the amino acid tyrosine . Tyrosine is known to play a crucial role in various biochemical processes, including the synthesis of neurotransmitters such as norepinephrine and dopamine . Therefore, it’s plausible that 3,5-Dimethyl-L-tyrosine may interact with similar targets, particularly enzymes involved in neurotransmitter synthesis and metabolism.
Mode of Action
For instance, tyrosine can undergo various enzymatic transformations, including deamination, elimination, and α-amino shifting . It’s possible that 3,5-Dimethyl-L-tyrosine undergoes similar transformations, potentially leading to changes in the levels of certain neurotransmitters or other bioactive compounds.
Biochemical Pathways
3,5-Dimethyl-L-tyrosine, like tyrosine, is likely involved in several biochemical pathways. Tyrosine is a key player in the shikimate pathway, which leads to the production of aromatic amino acids . It’s also a precursor in the synthesis of several important bioactive compounds, including dopamine and norepinephrine . Given its structural similarity to tyrosine, 3,5-Dimethyl-L-tyrosine may also participate in these pathways, potentially influencing their downstream effects.
Pharmacokinetics
It’s reasonable to assume that, like other tyrosine derivatives, it would be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized (likely in the liver), and excreted . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
For instance, tyrosine is known to play a role in protein synthesis, signal transduction, and the regulation of enzymes . Therefore, 3,5-Dimethyl-L-tyrosine could potentially have similar effects.
Action Environment
The action of 3,5-Dimethyl-L-tyrosine, like other biochemical compounds, is likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound . For instance, certain enzymes that could potentially interact with 3,5-Dimethyl-L-tyrosine might only be active under specific conditions. Additionally, factors such as the compound’s stability under different conditions could also influence its efficacy.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQINAKFXBIFHG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651811 | |
| Record name | 3,5-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-L-tyrosine | |
CAS RN |
88262-44-6 | |
| Record name | 3,5-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
methanone](/img/structure/B2972789.png)



![methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2972798.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)
